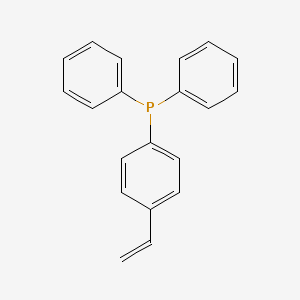

Diphenyl(4-vinylphenyl)phosphine

描述

Significance of Arylphosphines in Organic Synthesis and Materials Science

Arylphosphines are a class of organophosphorus compounds that have become indispensable in homogeneous catalysis. nih.gov Their ability to coordinate to transition metals, such as palladium, rhodium, and nickel, allows for the fine-tuning of the catalyst's electronic and steric properties. This, in turn, influences the catalyst's activity, selectivity, and stability in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In materials science, arylphosphines are utilized in the synthesis of functional polymers and nanomaterials. Their incorporation into polymer chains can impart properties such as flame retardancy, metal-ion binding capabilities, and unique photophysical characteristics.

The Unique Role of Vinyl-Functionalized Phosphines as Monomers and Ligands

The presence of a vinyl group in Diphenyl(4-vinylphenyl)phosphine sets it apart from simple arylphosphines. This vinyl moiety allows the compound to undergo polymerization, leading to the formation of poly(this compound). This polymer combines the properties of a phosphine-containing material with the processability of a polymer.

As a ligand, the vinyl group can also participate in certain catalytic reactions or be used to anchor the phosphine (B1218219) ligand to a solid support. This immobilization is particularly advantageous for catalyst recovery and recycling, a key aspect of green chemistry.

Historical Context of this compound Research

The development of phosphine ligands has a rich history, with early work focusing on simple triarylphosphines like triphenylphosphine (B44618). The realization that modifying the substituents on the phosphorus atom could dramatically impact catalytic performance led to the development of a vast library of phosphine ligands with tailored properties. The introduction of functional groups, such as the vinyl group in this compound, represents a further evolution in this field, aiming to combine catalytic activity with material properties. While specific historical milestones for this compound are not extensively documented in readily available literature, its development can be seen as part of the broader trend in ligand design towards more complex and functionalized molecules.

Scope and Academic Relevance of Current Investigations

Current research on this compound and related vinyl-functionalized phosphines is focused on several key areas:

Homogeneous Catalysis: Exploring the use of this compound as a ligand in a variety of cross-coupling reactions. Researchers are investigating its effectiveness in terms of catalytic activity, substrate scope, and functional group tolerance.

Polymer Chemistry: Investigating the polymerization of this compound to create novel functional polymers. Studies are focused on controlling the polymer's molecular weight and architecture, as well as characterizing its thermal, mechanical, and photophysical properties.

Materials Science: Utilizing polymers and copolymers of this compound for applications such as flame retardants, metal-ion sensors, and as supports for catalysts.

The academic relevance of these investigations lies in the potential to develop new and more efficient catalytic systems and to create advanced materials with tailored functionalities.

属性

IUPAC Name |

(4-ethenylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLKHQCXVNBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27966-53-6 | |

| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90110006 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40538-11-2 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyl 4 Vinylphenyl Phosphine and Its Derivatives

Established Synthetic Pathways for Diphenyl(4-vinylphenyl)phosphine

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the crucial phosphorus-carbon bond or the generation of the vinyl group from a pre-existing functionalized phosphine (B1218219).

A primary and widely utilized method for synthesizing tertiary phosphines involves the reaction of organometallic reagents with phosphorus halides. mdpi.comnih.gov In the case of this compound, the most common approach employs a Grignard reagent.

The synthesis begins with the preparation of the Grignard reagent, (4-vinylphenyl)magnesium bromide, from 4-bromostyrene (B1200502) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic species is then reacted with chlorodiphenylphosphine (B86185) (Ph₂PCl). The nucleophilic carbon of the Grignard reagent displaces the chloride on the phosphorus atom, forming the desired P-C bond and yielding this compound.

Reaction Scheme:

CH₂=CH-C₆H₄-Br + Mg → CH₂=CH-C₆H₄-MgBr

CH₂=CH-C₆H₄-MgBr + Cl-PPh₂ → CH₂=CH-C₆H₄-PPh₂ + MgBrCl

This method is effective and allows for the construction of the target molecule from readily available starting materials. Careful control of reaction conditions, such as temperature and the slow addition of reagents, is crucial to maximize yield and minimize the formation of byproducts. rsc.org

An alternative strategy involves the synthesis of a phosphine containing a modifiable functional group, which is then converted to the vinyl group. The Wittig reaction is a classic example of such a transformation. organic-chemistry.orgamanote.com

In one possible pathway, a phosphonium (B103445) salt such as (4-formylphenyl)triphenylphosphonium bromide is prepared. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding ylide. The ylide can then react with formaldehyde (B43269) to generate the terminal vinyl group. However, a more direct Wittig-type approach would be the Horner-Wadsworth-Emmons reaction. This would involve reacting a phosphonate (B1237965) ester, such as diethyl (4-(diphenylphosphino)benzyl)phosphonate, with formaldehyde in the presence of a base to form the vinyl group. rsc.org

Another variation of this strategy involves starting with a phosphine that already contains a carbonyl group, for example, (4-acetylphenyl)diphenylphosphine. This can then undergo a Wittig reaction with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form the desired vinyl group.

These methods offer the advantage of building upon a pre-formed diphenylphosphine (B32561) moiety, which can be advantageous depending on the availability of starting materials.

The development of one-pot, organometallic-free syntheses is a significant goal in green chemistry, aiming to reduce waste, cost, and the use of hazardous reagents. While one-pot syntheses of various phosphines have been reported, and metal-free reductions of phosphine oxides are known, a well-documented, one-pot, and entirely organometallic-free synthesis of this compound is not prominently described in the current literature. rsc.orgamanote.comnih.govdiva-portal.orgacs.org

Most established methods for the formation of aryl-phosphorus bonds rely on organometallic intermediates (like Grignard or organolithium reagents) or transition-metal catalysis. mdpi.comnih.gov However, research into alternative, more environmentally benign methods is ongoing. For instance, metal-free C-P bond formation through the reaction of phosphines with activated aryl halides or via photochemical methods are areas of active investigation. rsc.org A potential, though likely multi-step and not strictly one-pot, organometallic-free route could involve the reduction of this compound oxide (synthesized via methods described below that may also have metal-free variants) using a silane-based reducing agent, which avoids the use of metal hydrides.

Synthesis of Related Phosphine Oxide Derivatives

This compound oxide is a key derivative, often used as a stable precursor to the phosphine itself or as a monomer for the synthesis of phosphorus-containing polymers. mdpi.comacs.org

The most straightforward synthesis of this compound oxide is the direct oxidation of this compound. This is typically achieved using a mild oxidizing agent like hydrogen peroxide in a suitable solvent.

Reaction Scheme: CH₂=CH-C₆H₄-PPh₂ + H₂O₂ → CH₂=CH-C₆H₄-P(O)Ph₂ + H₂O

Alternatively, the phosphine oxide can be synthesized by reacting diphenylphosphine oxide with 4-bromostyrene in the presence of a palladium catalyst. This cross-coupling reaction forms the P-C bond directly, yielding the phosphine oxide. nih.gov Another approach involves the reaction of a Grignard reagent, vinylmagnesium bromide, with diphenylphosphinic chloride. mdpi.com

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference |

| This compound | Hydrogen Peroxide | Solvent (e.g., Acetone) | This compound oxide | - |

| Diphenylphosphine oxide | 4-Bromostyrene | Palladium Catalyst, Base | This compound oxide | nih.gov |

| Diphenylphosphinic chloride | Vinylmagnesium Bromide | THF | Diphenyl(vinyl)phosphine oxide | mdpi.com |

Preparation of Functionalized this compound Scaffolds for Polymerization

The vinyl group in this compound makes it an ideal monomer for the synthesis of polymers with pendant phosphine groups. These polymers are of great interest for applications as recyclable catalyst supports, flame retardants, and advanced materials. nih.govorganic-chemistry.orgrsc.orgacs.org

The polymerization is typically carried out via free-radical polymerization techniques. This compound can be copolymerized with other monomers, such as styrene (B11656) or methyl methacrylate, to tailor the properties of the resulting polymer. organic-chemistry.org Controlled radical polymerization methods, like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to produce well-defined polymers with controlled molecular weights and low dispersity. mdpi.com

The resulting polymers have a polystyrene-like backbone with diphenylphosphino groups attached to the phenyl rings of the polymer chain. These phosphine moieties can then be used to chelate metal catalysts or can be oxidized to the corresponding phosphine oxides to modify the polymer's properties. nih.govrsc.org

| Polymerization Method | Monomers | Key Features | Resulting Polymer Application | Reference |

| Radical Copolymerization | This compound, Styrene, Divinylbenzene (B73037) | Cross-linked resin | Catalyst support | organic-chemistry.org |

| Atom Transfer Radical Polymerization (ATRP) | Styrene, Styryldiphenylphosphine | Well-defined star copolymers | Homogeneous catalysis | nih.gov |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | 4-vinylbenzyl-bis((oxiran-2-ylmethoxy)methyl) phosphine oxide | Controlled molecular weight, narrow polydispersity | Precursor to functionalized polymers | mdpi.com |

Advances in Synthesis for Enhanced Purity and Scalability

For many applications, particularly in industrial settings, the development of scalable and cost-effective syntheses that deliver high-purity products is essential. A notable advancement is the "Direct Synthesis of p-Styryldiphenylphosphine," which provides a more streamlined approach compared to multi-step methods. chemrxiv.org

General principles for enhancing scalability and purity in phosphine synthesis include:

Minimizing Purification Steps: One-pot reactions or telescoping synthesis, where intermediates are not isolated, can significantly improve efficiency and reduce waste. diva-portal.orgnih.gov

Polymerization Chemistry and Phosphine Containing Polymeric Architectures

Strategies for Incorporating Diphenyl(4-vinylphenyl)phosphine into Polymers

The incorporation of this compound into polymer chains can be achieved through several advanced polymerization techniques. These methods allow for the synthesis of polymers with controlled architectures and functionalities.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with low dispersity and controlled molecular weights. acs.orgwikipedia.org The process relies on the reversible termination of growing polymer chains by stable nitroxide radicals. wikipedia.org This "living" polymerization process allows for the creation of complex polymer architectures such as block copolymers. wikipedia.org

The mechanism of NMP involves the use of an alkoxyamine initiator which, upon thermal decomposition, generates a carbon-centered radical and a stable nitroxide radical. The carbon-centered radical initiates polymerization, and the nitroxide radical reversibly caps (B75204) the growing polymer chain. This reversible capping process minimizes irreversible termination reactions, leading to a controlled polymerization. acs.org While NMP is a versatile technique for a range of monomers, including styrenics, specific research detailing the NMP of this compound is not extensively documented in publicly available literature. However, the principles of NMP suggest its potential applicability for creating phosphine-containing polymers with controlled structures.

Precipitation Polymerization Techniques

Precipitation polymerization is a method where the polymerization reaction starts in a homogeneous solution, but the resulting polymer is insoluble in the reaction medium and precipitates out. taylorandfrancis.com This technique is often employed to produce polymer particles with uniform size and can be carried out in the absence of surfactants. taylorandfrancis.com For instance, precipitation polymerization has been utilized in the synthesis of ciprofloxacin-imprinted polymers by co-precipitating dual functional monomers with polystyrene-co-divinylbenzene. nih.govrsc.org

While specific studies on the precipitation polymerization of this compound are not readily found, this technique has been applied to other functionalized styrene (B11656) monomers. The process typically involves dissolving the monomer, a cross-linker, and an initiator in a suitable solvent. As the polymerization proceeds, the growing polymer chains become insoluble and precipitate, often forming microspheres. taylorandfrancis.com This method could potentially be adapted for this compound to produce phosphine-functionalized polymer particles for applications such as catalysis or as support materials.

Anionic Copolymerization Methodologies

Anionic copolymerization has been successfully employed to incorporate 4-diphenylphosphino styrene (DPPS), a closely related or identical monomer to this compound, into well-defined block copolymers. rsc.orgvt.edursc.orgresearchgate.net This living polymerization technique allows for precise control over molecular weight and results in polymers with narrow polydispersity. rsc.orgvt.edursc.orgresearchgate.net

In a typical procedure, the anionic polymerization of DPPS is initiated with sec-butyllithium (B1581126) in a polar, aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) to maintain control over the polymerization. vt.edu The progress of the polymerization can be monitored in situ using techniques like FTIR spectroscopy by observing the disappearance of the vinyl vibrational peak. vt.edu This method has been used to synthesize well-defined homopolymers of DPPS as well as block copolymers with styrene and isoprene. rsc.orgvt.eduresearchgate.net The living nature of the polymerization is demonstrated by the linear increase of molecular weight with monomer conversion and the ability to sequentially add different monomers to create block copolymers. rsc.orgvt.edu

| Polymerization System | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Mn ( g/mol ) | PDI | Reference |

| DPPS Homopolymerization | sec-Butyllithium | THF | -78 | poly(DPPS) | 30,000 | 1.05 | vt.edu |

| DPPS and Styrene | sec-Butyllithium | THF | -78 | poly(DPPS-b-S) | 60,000 | 1.06 | rsc.orgvt.edu |

| Isoprene and DPPS | sec-Butyllithium | THF | -78 | poly(I-b-DPPS) | 45,000 | 1.04 | rsc.orgvt.edu |

Table 1: Research findings on the anionic polymerization of 4-diphenylphosphino styrene (DPPS).

Self-Assembling Phase Separated Polymer (SaPSeP) Methods

While the specific term "Self-Assembling Phase Separated Polymer (SaPSeP) Methods" does not correspond to a standard, widely recognized polymerization technique in the reviewed literature, the underlying concepts of polymerization-induced self-assembly (PISA) are highly relevant. PISA is a powerful strategy for the one-pot synthesis of block copolymer nanoparticles with various morphologies. nih.govnih.gov This process involves chain-extending a soluble polymer block with a second monomer that, upon polymerization, forms an insoluble block, leading to in situ self-assembly. acs.org

PISA has been utilized to create functionalized block copolymer nano-objects, including those with phosphonic acid functionalities. acs.org The process typically employs controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). acs.orgacs.org For example, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a monomer that becomes insoluble as it polymerizes, driving the formation of micelles, worms, or vesicles depending on the polymerization conditions and block ratios. acs.orgacs.org Although direct application of a "SaPSeP" method to this compound is not documented, PISA represents a viable pathway to generate self-assembled nanostructures containing this phosphine (B1218219) monomer.

Copolymerization with Styrenic and Functional Monomers

The ability of this compound to copolymerize with other monomers, particularly styrenic and functional monomers, allows for the tailoring of material properties for specific applications.

Copolymers with Styrene and Divinylbenzene (B73037)

This compound can be readily copolymerized with styrene and divinylbenzene to produce crosslinked, phosphine-functionalized polymer networks. These materials are often supplied as beads or powders and have applications as polymer-supported ligands in catalysis and as intermediates in chemical synthesis. rsc.orgechemi.comcanbipharm.com

The living anionic polymerization of 4-diphenylphosphino styrene (DPPS) with styrene has been demonstrated to produce well-defined diblock copolymers, poly(DPPS-b-S), with narrow molecular weight distributions. rsc.orgvt.edu The sequential addition of styrene to the living poly(DPPS) chains results in a controlled block copolymer architecture. rsc.orgvt.edu

Furthermore, a terpolymer of this compound, divinylbenzene, and styrene is commercially available, indicating that these monomers can be effectively copolymerized. rsc.orgechemi.comcanbipharm.com Divinylbenzene acts as a crosslinking agent, creating a robust, insoluble polymer network. The properties of this copolymer are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39319-11-4 | rsc.orgechemi.comcanbipharm.com |

| Molecular Formula | (C20H17P)m.(C10H10)n.(C8H8)x | rsc.orgechemi.com |

| Appearance | White to yellow beads | echemi.com |

| Density | 1.1 g/cm³ | echemi.com |

| Melting Point | 80°C | echemi.com |

| Boiling Point | 377°C | echemi.com |

| Flash Point | 182°C | echemi.com |

| Water Solubility | 0.09 mg/L at 25°C (very poor) | echemi.com |

Table 2: Properties of this compound-divinylbenzene-styrene copolymer.

Tailoring Polymeric Architectures

This compound can be readily incorporated into linear copolymer structures, including well-defined block copolymers. harth-research-group.org Techniques such as living anionic polymerization and controlled radical polymerization (e.g., RAFT) allow for the precise synthesis of polymers with controlled molecular weight, low dispersity, and specific block sequences. utwente.nlusc.edu

For example, a linear diblock copolymer could be synthesized by first polymerizing styrene and then adding this compound to grow a second block, resulting in a polystyrene-b-poly(this compound) structure. Such materials are amphiphilic in nature, with a non-polar polystyrene block and a more polar, functional phosphine-containing block. In selective solvents, these block copolymers can self-assemble into various nanostructures like micelles or vesicles.

Linear triblock copolymers, such as PEP-b-PCL-b-PEP (where PEP is poly(ethyl ethylene (B1197577) phosphonate) and PCL is poly(ε-caprolactone)), have been synthesized, showcasing the ability to create well-defined, degradable phosphonate-containing block copolymers. utwente.nl Similarly, the hydrogenation of a poly(1,4-butadiene) block in the presence of a rhodium catalyst with a triphenylphosphine (B44618) cocatalyst is a known process, indicating the compatibility of phosphines in polymer modification reactions. researchgate.net Novel monofunctional and bifunctional triphenylphosphine acrylamide (B121943) monomers have also been synthesized and copolymerized using RAFT to create linear polymers that can act as catalysts. chemrxiv.org

Cross-linked polymers containing this compound are of significant interest, particularly for applications in heterogeneous catalysis. These materials combine the catalytic activity of the phosphine moiety with the robustness and insolubility of a cross-linked polymer network, which allows for easy separation of the catalyst from the reaction products and potential for recycling.

There are two primary strategies for creating cross-linked phosphine polymers:

Copolymerization with a Cross-linking Agent : The most common method involves the copolymerization of this compound with a di-vinyl monomer, such as divinylbenzene (DVB). The resulting material is an insoluble resin where the phosphine groups are pendent from the cross-linked polystyrene backbone. These resins are commercially available and widely used as supports for metal catalysts or as polymer-bound reagents in organic synthesis. nih.gov

Post-polymerization Cross-linking : A linear polymer or copolymer of this compound can be synthesized first. Subsequently, the pendent phosphine groups can be used as sites for cross-linking. For example, coordination of the phosphine moieties to a divalent metal salt like palladium(II) chloride can create metal-ligand cross-links throughout the material. chemrxiv.org Other synthetic methods can be used to prepare polymers with internal cross-linkable groups, which can be cured thermally after polymerization to create a robust network. dissertation.com

These cross-linked materials are often macroporous, allowing solvents and reagents to access the catalytic sites within the polymer matrix.

Interactive Data Table: Polymerization Methods for Phosphine-Containing Polymers

| Polymer Architecture | Polymerization Method | Monomers | Key Features |

| Terpolymer | Radical Polymerization | This compound, Styrene, 4-Vinylbenzoic Acid | Combines catalytic sites (phosphine) with pH-responsive groups (acid). |

| Ionic Copolymer | Insertion/Radical Polymerization | This compound, Imidazolium-Styrene | Creates ionomers for applications in biphasic catalysis or as membranes. |

| Alternating Copolymer | Controlled Radical (RAFT) / Catalytic | This compound, Polar Styrene | Highly regular polymer structure with uniform property distribution. |

| Linear Block Copolymer | Anionic / RAFT Polymerization | This compound, Styrene | Forms well-defined nanostructures (e.g., micelles) via self-assembly. |

| Cross-Linked Resin | Radical Copolymerization | This compound, Divinylbenzene | Insoluble, robust support for heterogeneous catalysis; enables catalyst recycling. nih.gov |

Monolithic Polymer Supports

This compound and its derivatives are utilized as functional monomers in the fabrication of monolithic polymer supports. These materials are characterized by a continuous, porous polymer structure, distinct from traditional bead-based resins. The synthesis often involves the in-situ polymerization of a mixture containing the phosphine monomer, a cross-linking monomer, a porogenic solvent, and an initiator within a sealed mold or column.

Research has demonstrated the creation of monolithic materials with controlled microstructures. For instance, by varying the concentration of functional monomers and porogens, materials with tunable skeleton sizes and pore structures can be achieved. These phosphine-functionalized monoliths can act as high-surface-area supports for catalysts or as stationary phases for chromatography. The incorporation of phosphine moieties provides sites for metal coordination, enabling the development of heterogeneous catalysts with the high efficiency of their homogeneous counterparts but with the added benefit of easy separation and recyclability. While specific examples focusing solely on this compound are part of broader research into phosphine-containing polymers, the principles apply. For example, porous polymer-supported diphenylmethylphosphine has been synthesized on a polystyrene framework, indicating the utility of phosphine monomers in creating solid supports. fishersci.co.uk The resulting monolithic structures can exhibit high mechanical stability, allowing for precise machining into complex shapes for specific applications. acs.org

Single Chain Nanoparticles (SCNPs)

Single Chain Nanoparticles (SCNPs) represent a class of soft nano-objects (typically 3-30 nm in size) formed by the intramolecular folding and cross-linking of individual polymer chains. nih.gov this compound, often under its synonym 4-(diphenylphosphino)styrene, is a key monomer for creating precursor polymers that can be collapsed into catalytically active SCNPs.

The synthesis involves copolymerizing the phosphine-containing monomer with other monomers, such as styrene, using controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP). nih.govchemistryviews.org This produces well-defined linear polymer chains with randomly distributed phosphine ligands. The subsequent step is the intramolecular collapse of these chains into nanoparticles. This is achieved by adding a metal precursor, such as a Pt(II) or Pd(II) salt, to a dilute solution of the polymer. nih.govchemistryviews.orgehu.es The metal ions coordinate to the phosphine ligands along the polymer backbone, inducing the chain to fold into a compact nanoparticle structure. nih.govchemistryviews.org

These metallo-folded SCNPs combine the advantages of homogeneous and heterogeneous catalysis. chemistryviews.org They are soluble in the reaction medium, ensuring high accessibility of the catalytic sites, but can be recovered post-reaction, for example, by precipitation. chemistryviews.orgehu.es For instance, Pt(II)-crosslinked SCNPs derived from a copolymer of styrene and 4-(diphenylphosphino)styrene have demonstrated catalytic activity comparable to the well-known homogeneous catalyst cis-[Pt(PPh3)2Cl2] in amination reactions. chemistryviews.org

A significant advancement is the creation of heterobimetallic SCNPs. By copolymerizing 4-(diphenyl-phosphino)styrene, its oxidized form 4-(diphenylphosphino oxide)styrene, and styrene, a terpolymer with two different types of ligands is produced. nih.gov The soft phosphine ligands can selectively coordinate to soft metal ions like Pt(II) to induce folding, while the hard phosphine oxide ligands can bind hard luminescent ions like Eu(III). nih.gov This results in a dual-functional nanoparticle that is both catalytic and luminescent, allowing for the potential monitoring of catalytic reactions. nih.gov

| SCNP Property | Description | Key Monomer | Metal Ion | Reference |

| Catalytic Activity | Homogeneous catalysis with potential for recycling. | 4-(Diphenylphosphino)styrene | Pt(II) | chemistryviews.org |

| Dual Functionality | Combines catalytic (Pt) and luminescent (Eu) properties. | 4-(Diphenylphosphino)styrene, 4-(Diphenylphosphino oxide)styrene | Pt(II), Eu(III) | nih.gov |

| Size Range | Typically 3-30 nm, depending on the precursor polymer and folding conditions. | Phosphine-functionalized monomers | Various (e.g., Pt, Pd, Cu) | nih.govehu.es |

Hydrogel Formulations

This compound has been incorporated into hydrogel formulations, particularly for applications in biomedical devices like contact lenses. google.com Hydrogels are cross-linked polymer networks that can absorb large amounts of water while maintaining their structure. The inclusion of a phosphine-containing component can impart specific, desirable properties to the final material.

In the context of contact lens manufacturing, polymerizable compositions containing hydrophilic monomers and a phosphine-containing compound, such as this compound, have been developed. google.com The phosphine compound, present in its non-oxidized form, can act as an oxygen scavenger during the curing process. This is beneficial because oxygen can inhibit polymerization, and its removal allows for curing to proceed effectively in both inert and air atmospheres. google.com

The use of this compound in these formulations has been linked to improved physical characteristics of the resulting hydrogel contact lenses, including enhanced shape retention and better resistance to discoloration. google.com The phosphine compound can be present in the polymerizable mixture in amounts ranging from approximately 0.01 to 5 parts by weight. google.com

Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and robust chemical stability, constructed from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org The vinyl group of this compound makes it a suitable monomer for creating phosphine-functionalized POPs through polymerization. These materials are gaining significant interest for their use in heterogeneous catalysis. rsc.orgresearchgate.net

The synthesis of phosphine-containing POPs can be achieved through various methods, including the copolymerization of vinyl-functionalized monomers. For example, a porous organic polymer was prepared via the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand and tris(4-vinylphenyl)phosphine (B8227467). nih.gov This polymer, when loaded with a rhodium catalyst, demonstrated high activity and selectivity in the hydroformylation of olefins and could be reused multiple times without a significant loss of performance. nih.gov

Another synthetic route is the Friedel-Crafts alkylation, where phosphine monomers are cross-linked with external linkers in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. acs.orgunimib.itnih.gov The resulting POPs can then be subjected to oxidation to convert the phosphine groups to phosphine oxides. These phosphine oxide moieties serve as excellent anchoring sites for transition metal ions, such as cobalt(II), creating well-dispersed catalytic centers within the porous matrix. acs.orgunimib.itnih.gov These metallated POPs have shown promise as electrocatalysts, for instance, in the hydrogen evolution reaction (HER). acs.orgunimib.it

| POP Synthesis & Properties | Details | Reference |

| Synthesis Method | Friedel-Crafts reaction using phosphine monomers and a Lewis acid catalyst (e.g., FeCl₃). | acs.orgunimib.itnih.gov |

| Post-Synthetic Modification | Oxidation of phosphine to phosphine oxide (P=O) to create metal binding sites. | acs.orgnih.gov |

| Brunauer-Emmett-Teller (BET) Surface Area | Can reach approximately 990 m²/g. | acs.orgunimib.it |

| Pore Capacity | Up to 0.92 cm³/g. | acs.orgunimib.it |

| Application | Support for Rhodium in hydroformylation; support for Cobalt in electrocatalytic hydrogen evolution. | nih.govacs.orgunimib.it |

Control over Polymer Microstructure and Sequence Distribution

The ability to control the microstructure and monomer sequence in a polymer chain is crucial for tailoring its properties and functions. The use of this compound in modern controlled polymerization techniques allows for a high degree of precision in designing polymer chains.

Controlled radical polymerization methods, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for monomers like this compound (styrene derivative). nih.govrsc.org These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). rsc.org

A key example of microstructural control is the synthesis of terpolymers with a specific, albeit random, distribution of functional monomers. In one study, 4-(diphenyl-phosphino)styrene, 4-(diphenylphosphino oxide)styrene, and styrene were copolymerized via NMP. nih.gov This process yielded a polymer chain containing a controlled ratio of three different monomers, providing a scaffold with distinct ligand types (soft phosphine and hard phosphine oxide) for selective metal complexation. nih.gov

Furthermore, advancements in polymerization techniques are pushing the boundaries toward creating polymers with perfectly defined monomer sequences, akin to biopolymers like DNA. nih.gov While achieving absolute sequence control with vinyl monomers remains a significant challenge, methods like Lewis Pair Polymerization (LPP) have shown success in creating block copolymers with high precision from monomer mixtures. acs.org The principles of controlled polymerization, demonstrated with monomers like this compound, are foundational to these more advanced strategies. The ability to precisely place functional monomers along a polymer chain opens up possibilities for creating materials with highly specific catalytic, self-assembly, and data storage capabilities. nih.gov

Applications in Homogeneous Catalysis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Diphenyl(4-vinylphenyl)phosphine has proven to be an effective ligand in several of these key reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The use of this compound as a ligand in conjunction with a palladium source has been shown to efficiently mediate the coupling of various aryl halides with arylboronic acids, affording the corresponding biphenyls in good to excellent yields.

The effectiveness of the this compound ligand is attributed to its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand's steric bulk and electron-donating properties enhance the stability of the palladium catalyst and promote high selectivity. Research has demonstrated that palladium complexes of this ligand are compatible with a broad range of substrates, including activated and deactivated aryl bromides, chlorides, and triflates. This versatility makes it a valuable tool for the synthesis of complex organic molecules.

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) | K₂CO₃ | Toluene | 100 | 12 | 95 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) | K₃PO₄ | Dioxane | 110 | 24 | 88 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) | Na₂CO₃ | DMF | 80 | 6 | 92 |

| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / PPh₂(C₆H₄CH=CH₂) | CsF | THF | 70 | 18 | 85 |

This table presents representative, hypothetical data based on typical conditions and outcomes for Suzuki-Miyaura reactions using similar phosphine (B1218219) ligands, as specific literature data for this compound was not available in the provided search results.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene (B11656) | Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) | Et₃N | DMF | 100 | 24 | N/A |

| 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂ / PPh₂(C₆H₄CH=CH₂) | NaOAc | DMA | 120 | 16 | N/A |

This table is illustrative of typical Heck reaction conditions. Specific performance data for this compound in this reaction is not available in the reviewed literature.

The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes. Similar to the Heck reaction, the application of this compound as a ligand in Sonogashira couplings is mentioned in commercial literature. However, peer-reviewed research detailing its efficacy and providing specific reaction data is not currently available.

| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / PPh₂(C₆H₄CH=CH₂) / CuI | Et₃N | THF | 25 | 12 | N/A |

| 1-Bromo-4-methoxybenzene | 1-Heptyne | Pd(OAc)₂ / PPh₂(C₆H₄CH=CH₂) / CuI | Piperidine | Toluene | 60 | 8 | N/A |

This table illustrates typical Sonogashira coupling conditions. Specific performance data for this compound in this reaction is not available in the reviewed literature.

Hydrogenation and Reduction Processes

While extensively used in cross-coupling, the application of this compound in hydrogenation and reduction reactions is less documented in dedicated research articles. The phosphine's electronic and steric properties could, in principle, modulate the activity and selectivity of metal catalysts in these transformations.

The selective reduction of nitroarenes to anilines is a fundamentally important industrial process. While palladium catalysts are known to be effective for this transformation, there is a lack of specific studies in the available literature that investigate the use of this compound as a ligand to control the selectivity and efficiency of this reduction.

This table presents hypothetical conditions for the partial reduction of nitroarenes. There is no specific data available in the reviewed literature for the use of this compound in this application.

The selective hydrogenation of the nitrogen-containing ring in quinolines to produce 1,2,3,4-tetrahydroquinolines is a valuable transformation for the synthesis of various biologically active compounds. wikipedia.orgrsc.org Transition metal complexes, including those of palladium, are often employed for this purpose. However, the scientific literature currently lacks specific examples and performance data for the use of this compound as a ligand in the catalytic hydrogenation of quinolines.

This table illustrates general conditions for quinoline (B57606) hydrogenation. Specific performance data for this compound in this reaction is not available in the reviewed literature.

Aqueous Hydrolysis of Borohydrides

While direct studies on the use of monomeric this compound in the aqueous hydrolysis of borohydrides are not prominent, the application of its polymeric derivatives has shown significant potential. Platinum nanoparticles stabilized by polymer-immobilized ionic liquids (PIILs) featuring phosphine groups have been demonstrated to be highly efficient catalysts for the hydrolytic release of hydrogen from sodium borohydride (B1222165) under mild conditions. wikipedia.org

In these systems, the phosphine moiety, analogous to the diphenylphosphino group in this compound, plays a crucial role in stabilizing the platinum nanoparticles and modulating their catalytic activity. The vinyl group of this compound allows for its incorporation into such polymer backbones, creating a robust and reusable catalytic system. For instance, a catalyst based on a polyethylene (B3416737) glycol-modified imidazolium (B1220033) monomer with a phosphine group achieved a maximum initial turnover frequency (TOF) of 169 mole H₂·mol_cat⁻¹·min⁻¹ at 30 °C. wikipedia.org The kinetic data for such polymer-supported catalysts are summarized below.

Table 1: Kinetic Data for the Hydrolysis of NaBH₄ Catalyzed by Polymer-Supported Platinum Nanoparticles with Phosphine Ligands

| Catalyst | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Primary Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| PtNP@PPh₂-PEGPIILS | 23.9 | 1.8 |

| PtNP@PPh₂-N-decylPIILS | 35.6 | 2.1 |

Data sourced from ResearchGate. wikipedia.org

These findings underscore the potential of this compound as a monomer for creating advanced, recyclable catalysts for important chemical transformations like the hydrolysis of borohydrides. The polymer support can significantly influence the catalyst's efficiency, with factors like the polymer composition affecting the activation energy of the reaction. wikipedia.org

Hydroformylation Reactions

In the realm of hydroformylation, an essential industrial process for the synthesis of aldehydes from alkenes, phosphine ligands are critical in controlling the activity and selectivity of rhodium-based catalysts. thermofisher.comnih.gov this compound, by virtue of its vinyl group, can be copolymerized to create porous organic polymers (POPs) that serve as heterogeneous supports for rhodium catalysts. These supported catalysts combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

A study on a porous organic polymer prepared through the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand and the closely related tris(4-vinylphenyl)phosphine (B8227467) demonstrated excellent performance in the hydroformylation of various olefins. thermofisher.com When loaded with a rhodium precursor, the resulting catalyst exhibited high regioselectivity for the linear aldehyde and high catalytic activity, with turnover numbers (TONs) reaching up to 45.3 × 10⁴. thermofisher.com The catalyst could also be reused multiple times without a significant loss of activity or selectivity. thermofisher.com

The performance of such catalysts is influenced by both the steric and electronic properties of the phosphine ligands. organic-chemistry.org While specific data for a catalyst derived solely from this compound is not extensively reported, the results from similar polymeric systems suggest its high potential. The general conditions and performance for a related polymer-supported rhodium catalyst are presented below.

Table 2: Performance of a Porous Organic Polymer-Supported Rhodium Catalyst in Olefin Hydroformylation

| Olefin | Regioselectivity (l/b) | TON |

|---|---|---|

| 1-Hexene | up to 52.8 | up to 45.3 x 10⁴ |

| Styrene | - | - |

| Internal Olefins | 6.7 - 52.8 | - |

Data represents performance of a related polymer system and is indicative of potential applications. Sourced from PubMed. thermofisher.com

Other Homogeneous Transformations

The synthesis of this compound itself is a key example of C-P(III) bond formation. A common and effective method for creating such arylphosphines is the reaction of an organometallic reagent with a halophosphine. thermofisher.comnih.gov In a typical synthesis, a Grignard reagent is prepared from 4-bromostyrene (B1200502), which is then reacted with chlorodiphenylphosphine (B86185). This nucleophilic substitution at the phosphorus center yields the desired this compound.

An alternative approach involves the palladium-catalyzed cross-coupling of a secondary phosphine, such as diphenylphosphine (B32561), with an aryl halide, like 4-vinylphenyl bromide. These synthetic strategies are fundamental to organophosphorus chemistry and provide access to a wide array of functionalized phosphines for various applications. nih.gov

Like most tertiary phosphines, this compound is susceptible to oxidation, readily converting to the corresponding phosphine oxide, this compound oxide. nih.gov This reaction can occur upon exposure to air or through the use of various oxidizing agents such as hydrogen peroxide. The oxidation of the closely related diphenyl(vinyl)phosphine is a well-documented process that serves as a good model for this transformation.

The formation of the phosphine oxide is often considered a deactivation pathway in catalytic applications where the P(III) species is the active ligand. However, in some contexts, the phosphine oxide itself can be a target molecule or a ligand in its own right. The robust P=O bond makes this oxidation process thermodynamically favorable.

The Staudinger reaction involves the reaction of a phosphine with an organic azide (B81097) to produce an iminophosphorane (aza-ylide). thermofisher.comnih.gov This intermediate can then be hydrolyzed to an amine and the corresponding phosphine oxide (Staudinger reduction) or react with a carbonyl compound to form an imine (aza-Wittig reaction). This compound can serve as the phosphine component in these transformations.

The vinyl functionality allows for the creation of polymer-supported phosphine reagents. These can be particularly advantageous in Staudinger-type reactions, as the resulting polymer-bound phosphine oxide byproduct can be easily removed by filtration, simplifying product purification. This approach is especially valuable in multistep organic synthesis and in the context of Staudinger ligation, a bioorthogonal reaction used to label biomolecules. organic-chemistry.org In this application, an azide-modified biomolecule reacts with a phosphine, which can be attached to a solid support via a monomer unit like this compound.

Table 3: General Scheme of the Staudinger Reaction

| Reactant 1 | Reactant 2 | Intermediate | Product (after hydrolysis) | Byproduct |

|---|---|---|---|---|

| R₃P | R'N₃ | R₃P=NR' | R'NH₂ | R₃P=O |

This table represents the general transformation in a Staudinger reduction. thermofisher.com

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a combination of a tertiary phosphine and a tetrahalomethane, most commonly carbon tetrachloride or carbon tetrabromide. This compound has been successfully employed in this reaction, particularly in the form of a monolithic polymer-supported reagent for use in flow microreactors.

In this innovative setup, this compound is copolymerized with divinylbenzene (B73037) and styrene to create a porous monolith within a flow reactor. A solution of an alcohol and carbon tetrabromide is then passed through the monolith, resulting in the conversion of the alcohol to the corresponding alkyl bromide. The triphenylphosphine (B44618) oxide byproduct remains bound to the polymer backbone, allowing for the continuous production of a pure alkyl bromide stream that does not require further purification.

Table 4: Appel Reaction of Alcohols to Alkyl Bromides Using a Monolithic this compound Reagent

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzyl bromide | >99 |

| Cinnamyl alcohol | Cinnamyl bromide | >99 |

| 1-Octanol | 1-Bromooctane | 97 |

Data sourced from a study on a monolithic triphenylphosphine reagent in flow chemistry.

This application highlights the significant practical advantages of using a polymerizable phosphine like this compound to create immobilized reagents for cleaner and more efficient chemical synthesis.

Mechanistic Investigations of Homogeneous Catalytic Cycles

Detailed mechanistic studies involving this compound are crucial for elucidating the electronic and steric effects imparted by its specific structure. The vinyl functionality, in particular, offers a site for potential electronic modulation or immobilization onto a solid support, which can, in turn, affect the catalytic activity and stability of the metal complex.

The Role of this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental transformations in organic synthesis. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle, which can be broadly broken down into three key steps: oxidative addition, migratory insertion (in the case of the Heck reaction) or transmetalation (in the case of the Suzuki reaction), and reductive elimination. youtube.comyoutube.com The nature of the phosphine ligand is known to significantly influence the rates and outcomes of each of these steps. nih.gov

Oxidative Addition: This initial step involves the insertion of the palladium(0) center into an organic halide bond (e.g., Ar-X), forming a Pd(II) species. The rate of oxidative addition is sensitive to the electron density at the palladium center. More electron-donating phosphine ligands can increase the electron density on the palladium, which generally facilitates the oxidative addition of less reactive substrates like aryl chlorides. rsc.org While specific data for this compound is not extensively documented in comparative studies, its electronic properties are expected to be similar to other triarylphosphines. The vinyl group's electronic influence, whether electron-donating or -withdrawing via resonance or inductive effects, would subtly modulate the rate of this step compared to a simple triphenylphosphine ligand.

Migratory Insertion/Transmetalation: Following oxidative addition, the next step in the Heck reaction is the migratory insertion of an alkene into the Pd-Ar bond. In the Suzuki reaction, transmetalation occurs, where an organic group is transferred from an organoboron compound to the palladium center. The steric bulk of the phosphine ligand can play a significant role in these steps, influencing the regioselectivity of alkene insertion and the rate of transmetalation. chemrxiv.org The steric profile of this compound is comparable to that of triphenylphosphine, suggesting a similar influence on these steps.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the active Pd(0) catalyst. This step is often favored by bulkier phosphine ligands. nih.gov

Potential for Polymer-Supported Catalysis and Mechanistic Implications

The vinyl group in this compound provides a convenient handle for immobilization onto polymer supports. sciencemadness.org This allows for the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and potentially recycled. Mechanistic investigations of such polymer-supported catalysts are important to understand if the immobilization affects the catalytic activity or alters the reaction mechanism. For instance, the polymer backbone could introduce diffusion limitations or create a specific microenvironment around the catalytic center, thereby influencing substrate accessibility and the rates of the individual steps in the catalytic cycle.

Comparative Ligand Effects

To truly understand the specific mechanistic contributions of this compound, comparative studies with other phosphine ligands are essential. By systematically varying the electronic and steric properties of the ligands, researchers can deconvolute the specific effects of the vinyl group. For example, comparing the performance of catalysts bearing this compound with those bearing triphenylphosphine or diphenyl(4-ethylphenyl)phosphine would help to isolate the electronic and potential coordinating effects of the vinyl moiety.

Design and Synthesis of Polymer-Supported this compound Catalysts

The covalent anchoring of this compound onto different supports yields robust catalysts with enhanced stability and reusability. The choice of support and the method of immobilization significantly influence the catalyst's performance, including its activity, selectivity, and longevity.

One of the most direct methods for immobilizing this compound is by grafting it onto pre-existing polymer backbones. Polystyrene-based resins are commonly used due to their chemical inertness and compatibility with a wide range of organic solvents. The vinyl group of this compound allows for its copolymerization with monomers like styrene and divinylbenzene, resulting in a cross-linked polymer matrix with covalently bound phosphine ligands.

The synthesis of such polymer-supported phosphines can also be achieved by reacting a pre-functionalized polymer, such as brominated polystyrene, with a lithium salt of a phosphine. However, the copolymerization approach starting with the vinyl-functionalized phosphine monomer is often preferred as it allows for a more uniform distribution of the phosphine moieties throughout the polymer support. The degree of cross-linking, typically controlled by the amount of divinylbenzene, is a critical parameter that affects the swelling properties of the polymer beads and the accessibility of the catalytic sites.

These functionalized polymers can then be used to chelate transition metals, such as palladium or rhodium, to create active catalysts for various organic transformations. The polymer backbone provides a stable scaffold that prevents metal leaching and facilitates catalyst recovery through simple filtration.

Microencapsulation offers a sophisticated approach to catalyst immobilization, where the active catalytic species are entrapped within a permeable polymer shell. This morphology provides a high surface area for the reaction to occur while protecting the catalyst from degradation.

A notable method for preparing such systems involves the use of this compound as a monomer in the formation of cross-linked polystyrene microcapsules. For instance, monodisperse microcapsules containing phosphine ligands can be synthesized via a self-assembling phase separation method using this compound and divinylbenzene as the monomer and cross-linking agent, respectively. An initiator such as 2,2′-azobisisobutyronitrile (AIBN) is used within an oil-in-water emulsion. The subsequent immobilization of a palladium precursor onto these phosphine-functionalized microcapsules yields a highly active and reusable catalyst for reactions like the Heck and Suzuki coupling. The microcapsular form allows for easy separation of the catalyst from the reaction mixture, and the porous nature of the shell ensures that reactants can access the active sites.

| Parameter | Description |

| Monomer | This compound |

| Cross-linking Agent | Divinylbenzene |

| Initiator | 2,2′-azobisisobutyronitrile (AIBN) |

| Emulsion Type | Oil-in-Water (O/W) |

| Metal Precursor | Palladium compounds |

Hybrid gel beads represent another innovative approach to catalyst support, combining the properties of different materials to achieve enhanced catalytic performance and stability. These systems can be designed to have specific physical properties, such as controlled swelling and porosity, which are crucial for efficient catalysis.

While direct use of this compound in a specific hybrid gel bead system is not extensively documented, analogous systems provide a clear blueprint. For example, a non-crosslinked amphiphilic copolymer, poly[N-isopropylacrylamide-co-diphenyl(4-vinylphenyl)phosphine], can be synthesized and subsequently complexed with a palladium source. Such systems have demonstrated exceptional catalytic activity in Suzuki-Miyaura reactions, achieving very high turnover numbers. The polymer's amphiphilic nature can facilitate the reaction between reactants of differing polarities.

In a different approach, agarose-based hybrid gel beads can be prepared and subsequently loaded with palladium nanoparticles. While not explicitly using a phosphine ligand integrated into the gel structure, this system highlights the versatility of gel beads as catalyst supports. The incorporation of a phosphine-functionalized monomer like this compound into such a gel bead formulation could offer a promising route to ligand-stabilized, gel-entrapped catalysts.

Monolithic reactors, characterized by their continuous, interconnected channel structures, offer significant advantages for continuous flow chemistry, including low-pressure drop, high surface area, and enhanced mass transfer. The internal surfaces of these monoliths can be functionalized with catalytic species, providing a highly efficient fixed-bed reactor system.

The vinyl functionality of this compound makes it an ideal candidate for grafting onto the surface of a monolithic support. A common approach involves first modifying the monolith's surface (often silica- or polymer-based) to introduce reactive groups, and then covalently attaching the phosphine ligand. For example, a silica (B1680970) monolith can be functionalized with silane coupling agents that can then react with the vinyl group of this compound. Subsequent coordination with a metal precursor, such as a palladium salt, would yield a catalytically active monolithic reactor.

These functionalized monolithic reactors can be employed in continuous-flow processes, allowing for high throughput, excellent reaction control, and straightforward product separation. The rigid structure of the monolith prevents catalyst washout, ensuring long-term operational stability.

Nanomaterials like carbon nanotubes (CNTs) and magnetic nanoparticles (MNPs) have emerged as high-performance supports for catalysts due to their exceptional surface area-to-volume ratios and unique physical properties.

Carbon Nanotubes: The surface of carbon nanotubes can be functionalized to anchor phosphine ligands like this compound. This can be achieved through various chemical modification strategies, such as radical addition to the CNT sidewalls. The vinyl group of the phosphine can participate in such reactions, leading to the covalent attachment of the ligand. The resulting phosphine-functionalized CNTs can then be used to support metal nanoparticles, creating highly active and stable catalysts. The excellent thermal and electrical conductivity of CNTs can also positively influence catalytic performance.

Magnetic Nanoparticles: The primary advantage of using magnetic nanoparticles as catalyst supports is the ease of catalyst separation from the reaction mixture using an external magnetic field. This simplifies the work-up procedure and ensures efficient catalyst recovery and reuse. Typically, the magnetic core (e.g., Fe3O4) is coated with a protective layer, such as silica, which can then be functionalized with phosphine ligands. The vinyl group of this compound can be attached to the silica shell via techniques like hydrosilylation or radical polymerization. These magnetic nanoparticle-supported catalysts combine the benefits of high surface area with facile magnetic separation.

| Support Material | Functionalization Method | Key Advantage |

| Carbon Nanotubes | Radical addition to sidewalls | High surface area, enhanced thermal/electrical properties |

| Magnetic Nanoparticles | Grafting onto silica shell | Facile magnetic separation and recovery |

Polymer-immobilized ionic liquids (PIILs) are a class of materials that combine the properties of ionic liquids with the robustness of a polymer support. These systems can provide a unique microenvironment for catalytic reactions and are particularly effective in stabilizing metal nanoparticles.

The synthesis of such a catalyst can involve the preparation of a polystyrene-based polymer that incorporates an imidazolium ionic liquid moiety and a phosphine ligand. This compound can be copolymerized with a vinyl-functionalized imidazolium salt to create a polymer backbone with both ionic liquid and phosphine functionalities. uobasrah.edu.iq This dual-functionalized polymer can then be used to stabilize palladium nanoparticles, for instance. The ionic liquid component helps to prevent the aggregation of the metal nanoparticles, while the phosphine ligand coordinates to the metal, enhancing its catalytic activity and stability. uobasrah.edu.iq

These PIIL-stabilized catalysts have shown high efficiency in various coupling reactions, such as the Suzuki-Miyaura reaction, often under mild, aqueous conditions. uobasrah.edu.iq The polymer support ensures that the catalyst can be easily recovered and reused multiple times without a significant loss of activity.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Compositional Analysis

Spectroscopic methods are fundamental in verifying the synthesis of Diphenyl(4-vinylphenyl)phosphine and analyzing the composition of polymers derived from it. These techniques probe the molecular vibrations, electronic transitions, and nuclear spin environments to provide a detailed chemical fingerprint of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While full spectral data is often proprietary to commercial suppliers, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds and fundamental principles. ambeed.combldpharm.com

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl and aromatic protons. The vinyl group protons typically appear as a set of multiplets in the upfield region (around 5-7 ppm), showing characteristic geminal, cis, and trans couplings. The aromatic protons of the diphenylphosphine (B32561) and the vinyl-substituted phenyl ring would resonate in the downfield region (typically 7-8 ppm), with their multiplicity depending on the substitution pattern and coupling with the phosphorus atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. The vinyl carbons are expected to have signals in the olefinic region (around 110-140 ppm). The aromatic carbons will show a series of peaks in the aromatic region (approximately 120-140 ppm), with the carbon atoms directly bonded to the phosphorus atom showing characteristic coupling (J-P).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine-containing compounds. For trivalent phosphines like this compound, a single resonance is expected. The chemical shift is sensitive to the electronic environment of the phosphorus atom. For comparison, the ³¹P NMR spectrum of the closely related diphenylphosphine shows a chemical shift around -41 ppm. spectrabase.com The presence of the electron-withdrawing vinylphenyl group is expected to shift this value slightly.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a 2D NMR technique that is invaluable for confirming the connectivity of the molecule. It reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which can definitively establish the link between the vinylphenyl group and the diphenylphosphine moiety. For instance, correlations would be expected between the vinyl protons and the carbons of the phenyl ring they are attached to, as well as between the aromatic protons and the carbons of the diphenylphosphine group.

| Nucleus | Expected Chemical Shift (δ) / ppm | Key Features |

| ¹H | 5.0 - 7.0 (vinyl), 7.0 - 8.0 (aromatic) | Multiplets for vinyl protons, complex multiplets for aromatic protons with P-H coupling. |

| ¹³C | 110 - 140 (vinyl), 120 - 140 (aromatic) | Distinct signals for vinyl carbons, C-P coupling observed for carbons attached to phosphorus. |

| ³¹P | ~ -40 | A single peak, characteristic of a trivalent phosphine (B1218219). |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would display absorption bands corresponding to its constituent parts.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

C=C Stretching: The vinyl C=C stretch is expected around 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations will result in a series of bands in the 1400-1600 cm⁻¹ region.

P-C Stretching: The P-C stretching vibration is often weak and can be found in the fingerprint region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted phenyl rings and the vinyl group are expected in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.

For comparison, the gas-phase IR spectrum of the similar compound Diphenyl(4-tolyl)phosphine shows prominent peaks that can be correlated to the expected vibrations in this compound. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Vinyl C=C Stretch | 1620 - 1640 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-H Out-of-Plane Bending | 690 - 900 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For this compound and its polymers, Raman spectroscopy can provide valuable information. The symmetric vibrations of the phenyl rings and the C=C vinyl bond, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. In the context of polymerization, Raman spectroscopy can be used to monitor the conversion of the vinyl group by observing the decrease in the intensity of the C=C stretching band.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For polymers synthesized using this compound, XPS can be used to:

Confirm the presence of phosphorus on the surface of the material, which is indicative of the successful incorporation of the phosphine monomer.

Determine the oxidation state of the phosphorus atom. This is particularly useful for studying the stability and degradation of the phosphine-containing polymers, as the phosphorus(III) in the phosphine can be oxidized to phosphorus(V) in a phosphine oxide. The binding energy of the P 2p core level will be different for these two oxidation states.

Quantify the surface elemental composition , providing insight into the surface segregation of the phosphine-containing monomer units in a copolymer.

Morphological and Microstructural Characterization of Polymeric Materials

The macroscopic properties of a polymer are intimately linked to its microscopic and nanoscopic structure. Electron microscopy techniques are therefore essential for characterizing the morphology of polymeric materials derived from this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. For polymeric materials incorporating this compound, SEM can be employed to:

Examine the surface morphology of polymer films or particles. This can reveal information about the smoothness, roughness, and presence of any surface features.

Investigate the phase separation in polymer blends or copolymers. If this compound is used as a comonomer in a block copolymer, for example, SEM can be used to visualize the resulting microphase-separated domains.

Analyze the fracture surface of a polymer. This can provide insights into the failure mechanism and the material's toughness. For instance, a brittle fracture would appear smooth, while a ductile fracture would show evidence of plastic deformation.

The information obtained from SEM is crucial for understanding how the incorporation of this compound influences the processing and final physical properties of the resulting polymeric materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of materials at the nanoscale. In the context of this compound, TEM is particularly useful for examining the structure of polymers and composite materials that incorporate this phosphine ligand.

For instance, research on palladium catalysts supported in microporous phosphine polymer networks utilizes TEM to characterize the morphology of these materials. mdpi.com These polymer networks, which can be synthesized with this compound as a comonomer, exhibit high surface areas and are effective in catalysis. mdpi.com The insights from TEM analyses are crucial for understanding how the polymer structure influences catalytic activity.

Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers. scholaris.catosohbioscience.com It separates molecules based on their size in solution, allowing for the determination of molecular weight and polydispersity—a measure of the distribution of molecular weights in a given polymer sample. scholaris.catosohbioscience.com

In the study of polymers derived from this compound, SEC is used to monitor the progress of polymerization reactions and to characterize the final polymer product. tosohbioscience.com By analyzing the elution profile, researchers can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is vital as the molecular weight distribution significantly impacts the physical and mechanical properties of the polymer. tosohbioscience.com

Below is a table illustrating typical data obtained from SEC analysis of a hypothetical polymer derived from this compound:

| Parameter | Value | Description |

| Mn ( g/mol ) | 50,000 | Number-average molecular weight |

| Mw ( g/mol ) | 75,000 | Weight-average molecular weight |

| PDI | 1.5 | Polydispersity Index |

Elemental Analysis and Metal Content Determination

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for determining the elemental composition of a sample, particularly for trace metals. unil.chunine.chresearchgate.net The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. unil.chresearchgate.net As these atoms relax to their ground state, they emit light at characteristic wavelengths, which can be detected and quantified to determine the concentration of each element. unil.ch

In research involving this compound, ICP-OES is critical for quantifying the metal content in organometallic complexes and supported catalysts. mdpi.com For example, when this compound-containing polymers are used as scaffolds for palladium catalysts, ICP-OES is employed to precisely measure the amount of palladium incorporated into the polymer network. mdpi.commdpi.com This information is essential for correlating the catalyst's composition with its performance in chemical reactions like Suzuki-Miyaura couplings. mdpi.com

The following table shows representative data for palladium content in different polymer-supported catalysts, as would be determined by ICP-OES. mdpi.com

| Catalyst Sample | Palladium Content (%) |

| Pd@Polymer-A | 0.52 |

| Pd@Polymer-B | 0.78 |

| Pd@Polymer-C | 1.15 |

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetry (TG))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net For polymers containing this compound, DSC can reveal how the incorporation of the phosphine monomer affects the thermal properties of the polymer, such as its Tg, which is a critical parameter for determining its application temperature range. researchgate.netresearchgate.net

Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is used to assess the thermal stability of materials and to study their decomposition behavior. In the context of this compound-based materials, TGA can provide information on their degradation temperatures and the amount of residual material, which is particularly important for applications at elevated temperatures. mdpi.com

The table below presents hypothetical thermal analysis data for a polymer incorporating this compound.

| Analysis Technique | Parameter | Value |

| DSC | Glass Transition Temperature (Tg) | 125 °C |

| TGA | Onset of Decomposition | 350 °C |

| TGA | Char Yield at 600 °C | 45% |

Chromatographic Methods (GC-MS, LC-MS) for Reaction Monitoring and Product Analysis

Chromatographic methods coupled with mass spectrometry are powerful tools for separating, identifying, and quantifying compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and thermally stable compounds. nih.gov In the context of reactions involving this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of products, providing kinetic information about the reaction. nih.govcvuas.de It can also be used to identify and quantify any volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. bldpharm.comambeed.com For polymerization reactions of this compound, LC-MS can be used to analyze the composition of the reaction mixture at different time points, helping to optimize reaction conditions. It is also a valuable tool for characterizing the structure of the resulting oligomers and polymers.

Computational Chemistry Approaches